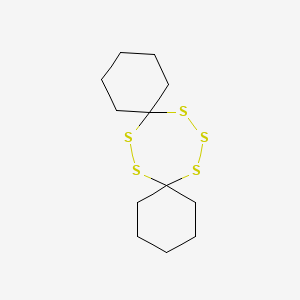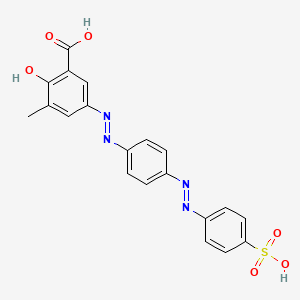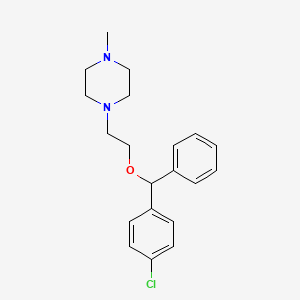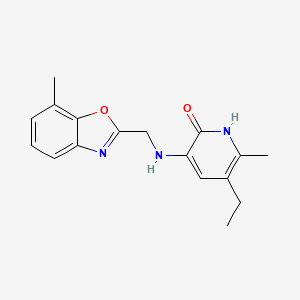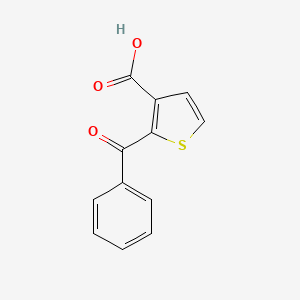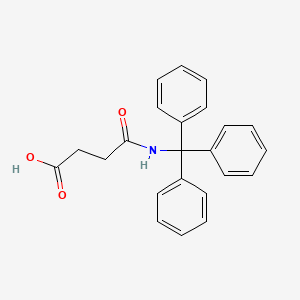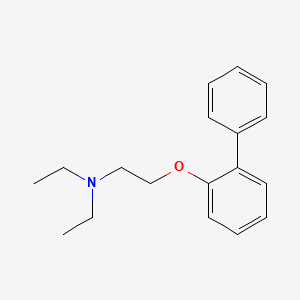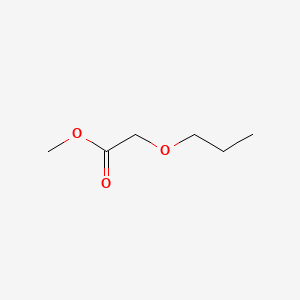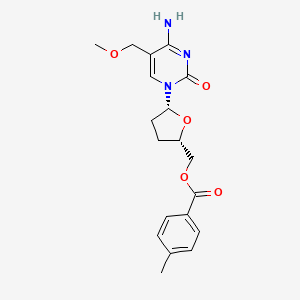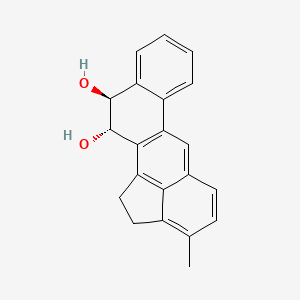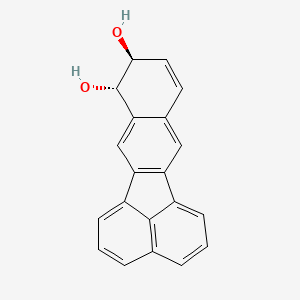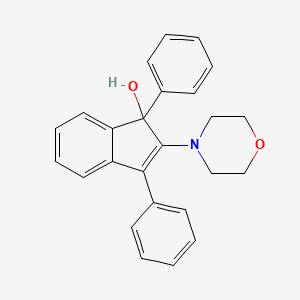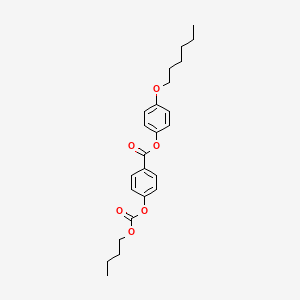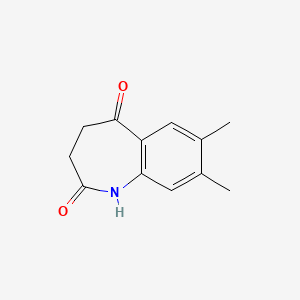
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is a chemical compound with the molecular formula C12H13NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a cyclic anhydride can lead to the formation of the desired benzazepine dione. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized benzazepine derivatives.
科学研究应用
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-1H-1-benzazepine-2,5-dione
- 4,5-Dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepine-2,3-dione
- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Uniqueness
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzazepine derivatives may not be suitable.
属性
CAS 编号 |
88892-77-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
7,8-dimethyl-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-7-5-9-10(6-8(7)2)13-12(15)4-3-11(9)14/h5-6H,3-4H2,1-2H3,(H,13,15) |
InChI 键 |
VBDSIAKHUIKYJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)NC(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


